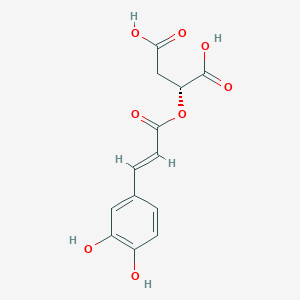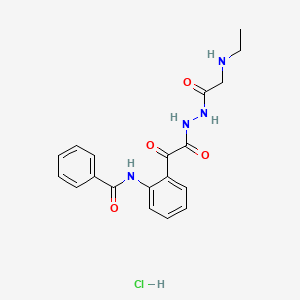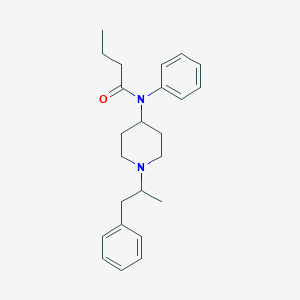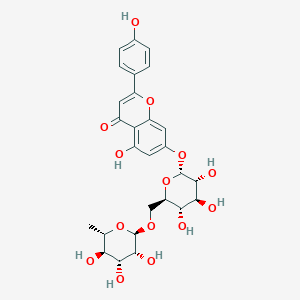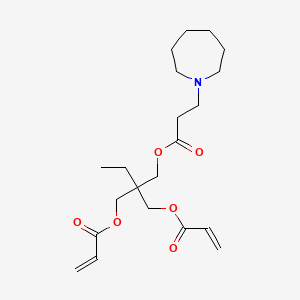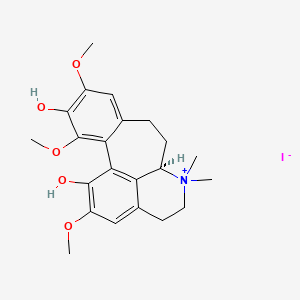
Multifluoramine methiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Multifluoramine methiodide is a chemical compound that belongs to the class of methiodides, which are derivatives produced by the reaction of a compound with methyl iodide. Methiodides are often formed through the methylation of tertiary amines, resulting in a compound that is more hydrophilic and exhibits higher melting points compared to its parent amines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of multifluoramine methiodide typically involves the methylation of multifluoramine with methyl iodide. The reaction can be represented as:
R3N+CH3I→(CH3)R3N+I−
where R represents the multifluoramine group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and at a controlled temperature to ensure the complete conversion of the amine to the methiodide .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification steps to isolate the desired product efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: Multifluoramine methiodide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: this compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in polar solvents like water or alcohol.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted amines, while oxidation and reduction can lead to the formation of different fluorinated compounds .
Applications De Recherche Scientifique
Multifluoramine methiodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism by which multifluoramine methiodide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparaison Avec Des Composés Similaires
Cocaine methiodide: A charged cocaine analog that cannot pass the blood-brain barrier.
Bicuculline methiodide: A water-soluble form of bicuculline.
Uniqueness: Multifluoramine methiodide is unique due to its multifluorinated structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity patterns .
Propriétés
Numéro CAS |
146475-87-8 |
|---|---|
Formule moléculaire |
C22H28INO5 |
Poids moléculaire |
513.4 g/mol |
Nom IUPAC |
(10R)-3,5,16-trimethoxy-11,11-dimethyl-11-azoniatetracyclo[8.7.1.02,7.014,18]octadeca-1(18),2,4,6,14,16-hexaene-4,17-diol;iodide |
InChI |
InChI=1S/C22H27NO5.HI/c1-23(2)9-8-13-11-15(26-3)20(24)19-17(13)14(23)7-6-12-10-16(27-4)21(25)22(28-5)18(12)19;/h10-11,14H,6-9H2,1-5H3,(H-,24,25);1H/t14-;/m1./s1 |
Clé InChI |
QMANBOTXYCQXPN-PFEQFJNWSA-N |
SMILES isomérique |
C[N+]1(CCC2=CC(=C(C3=C2[C@H]1CCC4=CC(=C(C(=C43)OC)O)OC)O)OC)C.[I-] |
SMILES canonique |
C[N+]1(CCC2=CC(=C(C3=C2C1CCC4=CC(=C(C(=C43)OC)O)OC)O)OC)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



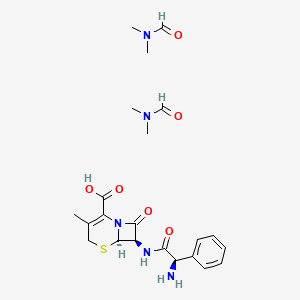

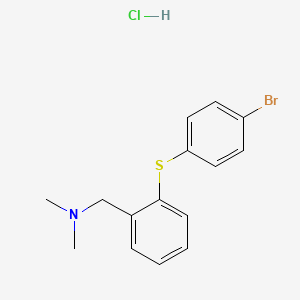
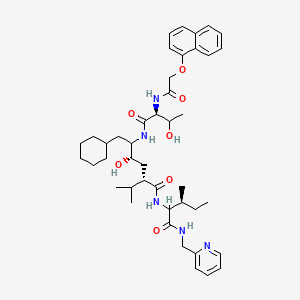
![[(3S,3aR,6S,6aS)-3-pyrrolidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12773843.png)
